molecular formula C9H9BrN2O B1447447 2-(1H-pyrazol-1-yl)phenol hydrobromide CAS No. 1803562-27-7

2-(1H-pyrazol-1-yl)phenol hydrobromide

Cat. No.: B1447447
CAS No.: 1803562-27-7
M. Wt: 241.08 g/mol
InChI Key: VTYFYYCDZDWXKM-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)phenol hydrobromide is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of phenol and pyrazole, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)phenol hydrobromide typically involves the reaction of 2-hydroxyphenylhydrazine with an appropriate brominating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-pyrazol-1-yl)phenol hydrobromide is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)pyridine
  • 2-(1H-pyrazol-1-yl)aniline
  • 2-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness

2-(1H-pyrazol-1-yl)phenol hydrobromide is unique due to its specific combination of phenol and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

2-pyrazol-1-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.BrH/c12-9-5-2-1-4-8(9)11-7-3-6-10-11;/h1-7,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFYYCDZDWXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-27-7
Record name 2-(1H-pyrazol-1-yl)phenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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